ethyl 3-(2-(2-(2,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamido)benzoate
Description
Ethyl 3-(2-(2-(2,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamido)benzoate is a heterocyclic compound featuring a chromeno[2,3-c]pyrazole core fused with a dihydropyranone ring. Key structural elements include:
- Substituents: A 2,4-dimethylphenyl group at position 2, an 8-methoxy group, and an acetamido-benzoate ester side chain. These substituents likely enhance lipophilicity and influence molecular interactions.
Properties
IUPAC Name |
ethyl 3-[[2-[2-(2,4-dimethylphenyl)-8-methoxy-3-oxo-4H-chromeno[2,3-c]pyrazol-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O6/c1-5-38-30(36)21-9-6-10-22(15-21)31-26(34)17-32-29-23(16-20-8-7-11-25(37-4)27(20)39-29)28(35)33(32)24-13-12-18(2)14-19(24)3/h6-15H,5,16-17H2,1-4H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEYHLBTWWAIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=C(CC4=C(O3)C(=CC=C4)OC)C(=O)N2C5=C(C=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(2-(2-(2,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings related to its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₃₁H₃₅N₃O₅
- Molecular Weight : 525.64 g/mol
The compound features a chromeno-pyrazole core, which is known for its diverse biological activities. The presence of substituents such as methoxy and dimethylphenyl groups enhances its pharmacological potential.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antioxidant Activity : The chromeno-pyrazole derivatives are known to scavenge free radicals, which may contribute to their cytoprotective effects against oxidative stress .
- Anticancer Properties : Some studies suggest that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and modulating cell cycle progression .
- Anti-inflammatory Effects : The anti-inflammatory properties may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
- Anticancer Activity : In a study involving various cancer cell lines, the compound demonstrated significant cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to apoptosis. The IC50 values ranged from 10 to 30 µM across different cell lines, indicating a promising therapeutic index for further development .
- Antioxidant Efficacy : A comparative study assessed the antioxidant capacity of this compound against standard antioxidants like ascorbic acid and trolox. The results showed that it exhibited a higher scavenging ability against DPPH radicals (IC50 = 15 µM), suggesting its potential use as an antioxidant agent in pharmaceutical formulations .
- Anti-inflammatory Potential : In vitro assays demonstrated that the compound could significantly reduce TNF-alpha levels in macrophages stimulated with LPS (lipopolysaccharide), highlighting its role in modulating inflammatory responses .
Comparison with Similar Compounds
Key Differences:
Physical Properties:
- Melting Points : Compound 1l (243–245°C) and 2d (215–217°C) exhibit moderate melting points, influenced by nitro groups and aromatic stacking. The target compound’s methoxy and dimethyl groups may lower its melting point due to reduced polarity.
- Synthetic Yields : 1l (51%) and 2d (55%) suggest moderate efficiency in one-pot syntheses . Similar yields might be expected for the target compound if analogous methods are used.
Spectroscopic and Analytical Data
- NMR : In 1l and 2d, ¹H NMR signals for aromatic protons (δ 7.5–8.3 ppm) and ester groups (δ 4.0–4.5 ppm) are observed . The target compound’s 2,4-dimethylphenyl and methoxy groups would produce distinct deshielded protons (e.g., methyl groups at δ 2.3–2.6 ppm).
- IR : Strong carbonyl stretches (1700–1750 cm⁻¹) in 1l and 2d correlate with ester and amide groups . The target compound’s 3-oxo and benzoate ester groups would exhibit similar absorptions.
- Mass Spectrometry : HRMS data for 1l and 2d confirm molecular formulas (e.g., [M+H]⁺ at 563.1507 for 1l) . The target compound would require analogous validation.
Reactivity and Functional Implications
- Electron Effects: Nitro groups in 1l and 2d increase electrophilicity, making them reactive toward nucleophilic attack.
- Biological Relevance: While bioactivity data are absent in the evidence, tetrahydroimidazo-pyridines are often explored for antimicrobial activity . The chromeno-pyrazole core in the target compound may confer similar or distinct pharmacological properties.
Research Findings and Implications
- Synthetic Challenges : The moderate yields of 1l and 2d (51–55%) highlight the difficulty of multi-step heterocyclic syntheses. Optimizing reaction conditions (e.g., catalysts, temperature) could improve efficiency for the target compound.
- Structural Tunability : Varying substituents (e.g., replacing nitro with methoxy groups) can modulate solubility and bioactivity, as seen in the contrast between 1l/2d and the target compound.
Data Tables
Table 1: Comparative Analysis of Heterocyclic Compounds
Table 2: Spectroscopic Signatures
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
